4-Chloro-6-methoxyquinazolin-7-ol
Overview
Description
4-Chloro-6-methoxyquinazolin-7-ol is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O2. It is a derivative of quinazoline, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxyquinazolin-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and chloroacetic acid.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the quinazoline core.
Functional Group Modifications: Finally, the desired chlorine and methoxy groups are introduced through specific substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Substitution reactions at the chlorine or methoxy positions can yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Quinazolinone Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
4-Chloro-6-methoxyquinazolin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including antitumor and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-6-methoxyquinazolin-7-ol exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
4-Chloro-6-methoxyquinazolin-7-ol is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Chloro-7-methoxyquinazolin-6-ol, 4-Chloro-7-hydroxyquinazolin-6-ol, 4-Methoxyquinazolin-6-ol.
Uniqueness: The presence of the methoxy group at the 6-position and the chlorine atom at the 4-position distinguishes it from other quinazoline derivatives.
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Properties
IUPAC Name |
4-chloro-6-methoxyquinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRGTEOKLSVMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277669 | |
Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263400-68-6 | |
Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263400-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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